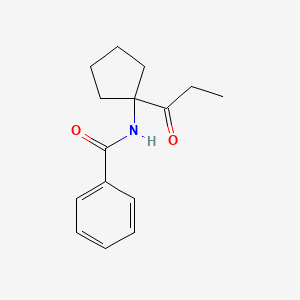![molecular formula C14H10O5S3 B14243339 4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) CAS No. 344567-18-6](/img/structure/B14243339.png)
4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dihydroxythiobenzoyl) sulfoxide is an organic compound with the molecular formula C14H10O5S3. It contains a total of 32 atoms, including 10 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, and 3 sulfur atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4-dihydroxythiobenzoyl) sulfoxide typically involves the oxidation of sulfides. One common method is the oxidation of sulfanes to sulfoxides using hydrogen peroxide and triflic acid. This method is known for its high yields and tolerance to oxidatively sensitive functional groups . Another method involves the use of periodic acid (H5IO6) catalyzed by FeCl3 in acetonitrile, which provides excellent yields in a short reaction time .
Industrial Production Methods
Industrial production methods for bis(2,4-dihydroxythiobenzoyl) sulfoxide are not well-documented in the literature. the general principles of sulfoxide synthesis, such as the use of oxidizing agents and catalysts, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-dihydroxythiobenzoyl) sulfoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfones.
Reduction: It can be reduced back to the corresponding sulfide.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodic acid, and triflic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used to convert the sulfoxide back to the sulfide.
Substitution: Electrophiles such as alkyl halides can react with the hydroxyl groups under basic conditions.
Major Products
Oxidation: Sulfones are the major products formed from the oxidation of bis(2,4-dihydroxythiobenzoyl) sulfoxide.
Reduction: The corresponding sulfide is the major product of reduction reactions.
Substitution: Various substituted derivatives can be formed depending on the electrophile used.
Scientific Research Applications
Bis(2,4-dihydroxythiobenzoyl) sulfoxide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an antioxidant in the protection of organic materials from oxidative deterioration.
Mechanism of Action
The mechanism of action of bis(2,4-dihydroxythiobenzoyl) sulfoxide involves its interaction with various molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-dihydrocarbyl-4-hydroxybenzyl) sulfoxides: These compounds are similar in structure and are used as antioxidants.
Sulfinyl-bis(2,4-dihydroxythiobenzoyl): This compound is a precursor to bis(2,4-dihydroxythiobenzoyl) sulfoxide and shares similar chemical properties.
Uniqueness
Bis(2,4-dihydroxythiobenzoyl) sulfoxide is unique due to its specific arrangement of hydroxyl and sulfoxide groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
344567-18-6 |
|---|---|
Molecular Formula |
C14H10O5S3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2,4-dihydroxybenzenecarbothioyl)sulfinyl-(2,4-dihydroxyphenyl)methanethione |
InChI |
InChI=1S/C14H10O5S3/c15-7-1-3-9(11(17)5-7)13(20)22(19)14(21)10-4-2-8(16)6-12(10)18/h1-6,15-18H |
InChI Key |
NOQIKELVKMJJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=S)S(=O)C(=S)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
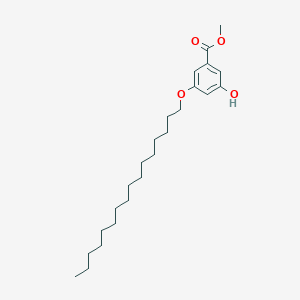
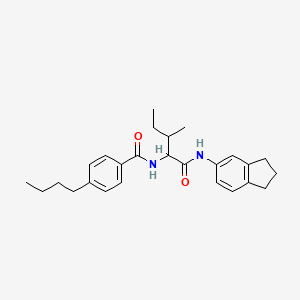
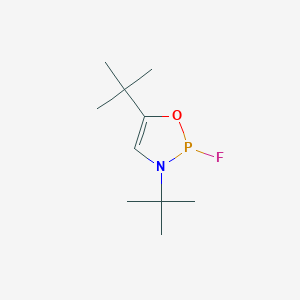


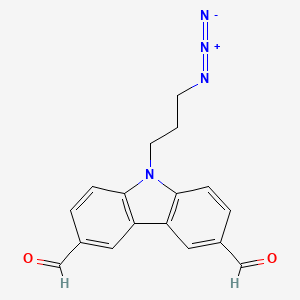
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
